molecular formula C4H2BrIN2O2 B13152680 5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid

5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid

Cat. No.: B13152680
M. Wt: 316.88 g/mol
InChI Key: JXZZIUSCSRGYED-UHFFFAOYSA-N
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Description

5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodo-3-nitropyrazole with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-80°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products can have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and iodine substitutions. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 4-Bromopyrazole
  • 3(5)-Aminopyrazoles

Uniqueness

5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid is unique due to its dual halogen substitutions, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical entities .

Properties

Molecular Formula

C4H2BrIN2O2

Molecular Weight

316.88 g/mol

IUPAC Name

5-bromo-4-iodo-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C4H2BrIN2O2/c5-3-1(6)2(4(9)10)7-8-3/h(H,7,8)(H,9,10)

InChI Key

JXZZIUSCSRGYED-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1C(=O)O)Br)I

Origin of Product

United States

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